(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group and a phenylethyl group, making it a molecule of interest in various fields of research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone precursor with an appropriate aldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain proteins involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones .
Uniqueness
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl and phenylethyl groups contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C18H13Cl2NOS2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NOS2/c1-11(12-5-3-2-4-6-12)21-17(22)16(24-18(21)23)9-13-7-8-14(19)10-15(13)20/h2-11H,1H3/b16-9- |
InChI Key |
SQNOBOMKOZLJSM-SXGWCWSVSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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